molecular formula C20H21N5O4 B5156502 N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine

N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B5156502
M. Wt: 395.4 g/mol
InChI Key: HQRAOUKTXJGATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine, also known as BMD-320, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BMD-320 is a synthetic derivative of a naturally occurring compound called berberine, which has been used in traditional medicine for centuries.

Mechanism of Action

The exact mechanism of action of N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases. N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to inhibit the activity of certain enzymes, such as protein kinase C and glycogen synthase kinase-3β, which are involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. In addition, N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in treating diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine is also relatively stable, which makes it easier to store and handle. However, one limitation of using N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine. One direction is to further investigate its potential use in treating cancer and neurodegenerative diseases. Another direction is to study its effects on other diseases, such as cardiovascular disease and metabolic disorders. In addition, future research could focus on identifying the specific enzymes and signaling pathways that are targeted by N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine, which could lead to the development of more targeted therapies.
Conclusion
In conclusion, N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine is a synthetic derivative of berberine that has been studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, and has potential use in treating neurodegenerative diseases. While its mechanism of action is not fully understood, N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has several biochemical and physiological effects that make it a promising compound for future research.

Synthesis Methods

N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine is synthesized through a multistep process that involves the reaction of berberine with various reagents. The final product is obtained through purification and characterization using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. N,N'-bis(4-methoxybenzyl)-5-nitro-4,6-pyrimidinediamine has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-N,6-N-bis[(4-methoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-28-16-7-3-14(4-8-16)11-21-19-18(25(26)27)20(24-13-23-19)22-12-15-5-9-17(29-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRAOUKTXJGATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.